Cas no 59611-46-0 (ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate)

ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- <br>1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid ethyl e ster
- ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate
- 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid ethyl ester
- 59611-46-0
- F2189-0027
- ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
- 1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 6,7-dihydro-1-oxo-, ethylester
- OQWNFOYXWMVJLX-UHFFFAOYSA-N
- AKOS003330967
- STK443035
- ethyl1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
- CS-0298977
- SCHEMBL3812256
- ethyl 4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate
- EN300-237551
- ethyl 4-oxo-1-azatricyclo[7.3.1.0,5,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate
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- MDL: MFCD04054558
- Inchi: InChI=1S/C15H15NO3/c1-2-19-15(18)12-9-16-8-4-6-10-5-3-7-11(13(10)16)14(12)17/h3,5,7,9H,2,4,6,8H2,1H3
- InChI Key: OQWNFOYXWMVJLX-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 257.10519334Da
- Monoisotopic Mass: 257.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 2.5
ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-237551-1.0g |
ethyl 4-oxo-1-azatricyclo[7.3.1.0,5,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate |
59611-46-0 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
TRC | E286906-100mg |
ethyl 1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylate |
59611-46-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E286906-1g |
ethyl 1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylate |
59611-46-0 | 1g |
$ 570.00 | 2022-06-05 | ||
Enamine | EN300-237551-2.5g |
ethyl 4-oxo-1-azatricyclo[7.3.1.0,5,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate |
59611-46-0 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369647-2.5g |
Ethyl 1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylate |
59611-46-0 | 95% | 2.5g |
¥30844.00 | 2024-05-07 | |
A2B Chem LLC | AV80850-1mg |
1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 6,7-dihydro-1-oxo-, ethylester |
59611-46-0 | 95%+ | 1mg |
$317.00 | 2024-04-19 | |
A2B Chem LLC | AV80850-25mg |
1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 6,7-dihydro-1-oxo-, ethylester |
59611-46-0 | 95%+ | 25mg |
$490.00 | 2024-04-19 | |
A2B Chem LLC | AV80850-5mg |
1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 6,7-dihydro-1-oxo-, ethylester |
59611-46-0 | 95%+ | 5mg |
$357.00 | 2024-04-19 | |
A2B Chem LLC | AV80850-50mg |
1H,5H-Benzo[ij]quinolizine-2-carboxylic acid, 6,7-dihydro-1-oxo-, ethylester |
59611-46-0 | 95%+ | 50mg |
$562.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369647-50mg |
Ethyl 1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylate |
59611-46-0 | 95% | 50mg |
¥16524.00 | 2024-05-07 |
ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
Additional information on ethyl 4-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-2,5(13),6,8-tetraene-3-carboxylate
Professional Introduction to Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate (CAS No. 59611-46-0)
Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate is a highly complex and intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. With a molecular structure that defies conventional categorization, this compound has opened new avenues for exploration in drug discovery and molecular synthesis. The unique nomenclature of the compound reflects its intricate cyclic framework and functional groups, making it a subject of interest for researchers seeking novel chemical entities.
The CAS No. 59611-46-0 assigned to Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate underscores its distinct identity in the chemical registry. This numbering system ensures precise identification and facilitates accurate documentation in scientific literature and databases. The compound's structural complexity, characterized by its tricyclic system and multiple double bonds, positions it as a potential candidate for developing innovative therapeutic agents.
In recent years, the study of tricyclic compounds has seen remarkable advancements, particularly in understanding their pharmacological properties and synthetic pathways. Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate exemplifies this trend, as its structure incorporates elements that are known to interact favorably with biological targets. The presence of an azatricyclic core suggests potential applications in modulating enzyme activity and receptor binding, which are critical aspects of drug design.
The chemical properties of Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate make it a versatile intermediate in organic synthesis. Its reactivity is influenced by the conjugated system of double bonds and the electron-withdrawing nature of the carbonyl group embedded within the tricyclic framework. This combination allows for diverse functionalization strategies, enabling chemists to tailor the molecule for specific biological activities.
Recent research has highlighted the significance of tricyclic scaffolds in medicinal chemistry due to their ability to mimic natural products and exhibit high binding affinity towards biological targets. Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate aligns with this trend, as its structural features are reminiscent of known bioactive compounds. Studies have demonstrated that such molecules can serve as lead structures for developing drugs targeting neurological disorders, infectious diseases, and cancer.
The synthetic pathways for Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate involve multi-step reactions that require precise control over reaction conditions and reagent selection. Advances in catalytic methods have enabled more efficient synthesis of complex tricyclic systems, reducing the time and resources needed for production. These improvements have been instrumental in accelerating drug discovery efforts by providing researchers with access to structurally diverse compounds.
In the realm of pharmaceutical applications, Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate holds promise as a precursor for novel therapeutic agents. Its unique structural motifs have been explored in virtual screening campaigns to identify potential drug candidates with improved efficacy and reduced side effects compared to existing treatments. The compound's ability to interact with multiple biological targets makes it a valuable asset in the quest for next-generation pharmaceuticals.
The biological activity of Ethyl 4-Oxo-1-Azatricyclo7.3.1.05,13trideca-2,5(13),6,8-tetraene-3-carboxylate has been investigated through both computational modeling and experimental validation studies conducted by leading research groups worldwide。These investigations have revealed intriguing interactions with enzymes such as cytochrome P450 monooxygenases and kinases,which play pivotal roles in metabolic pathways and signal transduction cascades。The compound's binding affinity to these targets suggests its potential utility in modulating disease-related pathways,including those implicated in inflammation,neurodegeneration,and cancer。
The structural diversity inherent in Ethyl 4-Oxo-1-Azatricyclo7。3。1。05,13
The synthetic utility of this compound extends beyond its immediate pharmaceutical applications;it also serves as a building block for more complex derivatives through various functionalization reactions。For instance,the ester functionality at the carboxylic acid position can be hydrolyzed or converted into other derivatives,while the azatricyclic core allows for further modifications via nucleophilic substitution or metal-catalyzed cross-coupling reactions。These synthetic possibilities make Ethyl 4-Oxo-1-azatricyclo7。3。1。0
In conclusion,Ethyl 4-Oxo-1-azatricyclo7。3。1。0
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